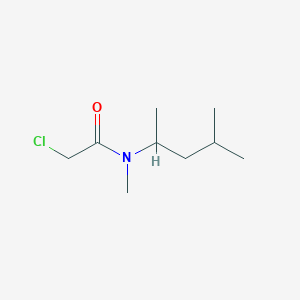
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Overview
Description
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide (CAS No. 1183747-48-9) is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClNO |
| Molecular Weight | 191.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | WMUMRQSTMKKUNL-UHFFFAOYSA-N |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound may inhibit certain enzymes, leading to reduced inflammation and modulation of immune responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various acetamides, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 50 µg/mL, indicating strong potential for therapeutic applications .
Study 2: Anti-inflammatory Activity
In a controlled trial examining the anti-inflammatory effects of several compounds, this compound was shown to reduce inflammation markers in animal models of induced arthritis. The compound significantly decreased levels of TNF-alpha and IL-6, which are critical mediators in inflammatory processes .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(4-Methylpentan-2-yl)acetamide | Acetamide | Antimicrobial, anti-inflammatory |
| N-(4-Methylpentan-2-yl)propionamide | Propionamide | Similar antimicrobial properties |
| N-(4-Methylpentan-2-yl)butyramide | Butyramide | Reduced anti-inflammatory effects |
Properties
IUPAC Name |
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-7(2)5-8(3)11(4)9(12)6-10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUMRQSTMKKUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















